1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid
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Overview
Description
1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₇H₁₂O₄S and a molecular weight of 192.23 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a cyclobutane ring substituted with a methanesulfonyl group and a carboxylic acid group .
Preparation Methods
The synthesis of 1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through various cyclization reactions.
Substitution with Methanesulfonyl Group: The cyclobutane ring is then substituted with a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as triethylamine.
Chemical Reactions Analysis
1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to participate in various biochemical reactions, including enzyme inhibition and activation. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1-Methanesulfonyl-3-methylcyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-Methanesulfonyl-2-methylcyclobutane-1-carboxylic acid: Similar structure but with a different substitution pattern on the cyclobutane ring.
1-Methanesulfonyl-3-ethylcyclobutane-1-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
1-Methanesulfonyl-3-methylcyclopentane-1-carboxylic acid: Similar functional groups but with a cyclopentane ring instead of a cyclobutane ring.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their structures.
Properties
Molecular Formula |
C7H12O4S |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
3-methyl-1-methylsulfonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4S/c1-5-3-7(4-5,6(8)9)12(2,10)11/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
YDYDFNVRITZTTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C(=O)O)S(=O)(=O)C |
Origin of Product |
United States |
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